4-((3-Methylcyclobutyl)methoxy)benzaldehyde
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Overview
Description
4-((3-Methylcyclobutyl)methoxy)benzaldehyde is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound features a benzaldehyde moiety substituted with a 3-methylcyclobutylmethoxy group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methylcyclobutyl)methoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3-methylcyclobutylmethanol under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methylcyclobutyl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-((3-Methylcyclobutyl)methoxy)benzoic acid.
Reduction: 4-((3-Methylcyclobutyl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Methylcyclobutyl)methoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group, which can form covalent bonds with nucleophiles. The benzene ring can also participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the cyclobutyl group, making it less sterically hindered.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the methoxy group, leading to different reactivity.
3-Methylcyclobutylmethanol: Lacks the benzaldehyde moiety, making it less reactive in certain types of reactions.
Uniqueness
4-((3-Methylcyclobutyl)methoxy)benzaldehyde is unique due to the presence of both the 3-methylcyclobutylmethoxy group and the benzaldehyde moiety.
Properties
IUPAC Name |
4-[(3-methylcyclobutyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-6-12(7-10)9-15-13-4-2-11(8-14)3-5-13/h2-5,8,10,12H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJMESBKOWQYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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